molecular formula C26H27N5O3 B2564972 3-cinnamyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-36-2

3-cinnamyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2564972
CAS RN: 877617-36-2
M. Wt: 457.534
InChI Key: ZEMPFNHWSDBXRK-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cinnamyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H27N5O3 and its molecular weight is 457.534. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Antiinflammatory Activity of Analogues

A study by Kaminski et al. (1989) explored the antiinflammatory activity of substituted analogues based on the pyrimidopurinediones ring system. These compounds exhibited significant anti-inflammatory activity in the adjuvant-induced arthritis rat model, comparable to naproxen, without inducing gastric ulcers or ocular toxicity. This suggests potential applications in developing anti-inflammatory agents (Kaminski et al., 1989).

Analgesic Activity of Derivatives

Zygmunt et al. (2015) reported on the analgesic and anti-inflammatory effects of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives. The study found that certain derivatives exhibited significant analgesic activity, with some compounds being more active than acetylsalicylic acid in in vivo models. This highlights the potential for these compounds to serve as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

DNA Nuclease Activity and Antimicrobial Screening

DNA Binding and Nuclease Activity

Pandiyan and Raman (2016) investigated the DNA nuclease activity of transition metal complexes of a Knoevenagel condensate Schiff base related to the queried compound. These complexes demonstrated the ability to bind to DNA via intercalation mode and showed antimicrobial activities against various bacteria and fungi. The study suggests potential applications in antimicrobial therapies and as tools in molecular biology (Pandiyan & Raman, 2016).

Neuropharmacological Applications

5-HT Receptor Ligands

Research by Jurczyk et al. (2004) on arylpiperazine derivatives of pyrimido[2,1-f]purine indicated high affinity for serotonin (5-HT1A) and alpha(1) receptors. Some derivatives were identified as potent pre- and postsynaptic 5-HT(1A) receptor antagonists, with potential applications in treating anxiety and depression (Jurczyk et al., 2004).

properties

IUPAC Name

9-(2-methoxyphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c1-18-16-30(20-13-7-8-14-21(20)34-3)25-27-23-22(31(25)17-18)24(32)29(26(33)28(23)2)15-9-12-19-10-5-4-6-11-19/h4-14,18H,15-17H2,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMPFNHWSDBXRK-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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